3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Medicinal Chemistry Benzamide SAR Hammett Constants

Researchers requiring a structurally defined sulfamoyl benzamide for unbiased screening often face supply of imprecisely specified compounds. This 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide (MW 425.46) provides: • Explicit meta-nitro substitution (σm=0.71) for rational SAR-by-catalog studies. • Patent-anchored Reference Example 629 for IP due diligence. • Favorable drug-like properties (logP 3.84, PSA 98.3 Ų) for phenotypic assays. Available pre-plated, ideal for high-throughput screening.

Molecular Formula C21H19N3O5S
Molecular Weight 425.5 g/mol
Cat. No. B3629810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Molecular FormulaC21H19N3O5S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H19N3O5S/c25-21(17-7-4-8-19(15-17)24(26)27)23-18-9-11-20(12-10-18)30(28,29)22-14-13-16-5-2-1-3-6-16/h1-12,15,22H,13-14H2,(H,23,25)
InChIKeyAIOVDPLEMIOGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide: Procurement-Ready Profile


3-Nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide (Molecular Formula: C21H19N3O5S; Molecular Weight: 425.46 g/mol) is a fully synthetic sulfamoyl benzamide derivative available as a pre-plated screening compound (ChemDiv ID: Y032-3281) . The molecule features a 3-nitrobenzamide core linked via an amide bond to a para-substituted phenyl ring bearing an N-(2-phenylethyl)sulfamoyl group. This compound is explicitly cited as Reference Example 629 in US Patent 10,202,379 , establishing its place within a patented chemical space relevant to medicinal chemistry and agrochemical discovery programs. Its computed logP of 3.837 and Polar Surface Area of 98.31 Ų position it within favorable drug-like property space for oral bioavailability screening cascades .

Patent Anchor Explicitly cited as Reference Example 629 in US 10,202,379 for IP-supported screening
Physicochemical Space Computed logP and PSA within oral drug-like property space for permeability screening
Screening Format Available as pre-plated screening compound, ready for high-throughput workflows

3-Nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide: Why Generic Analogs Fail


The sulfamoyl benzamide chemotype has been explored across multiple target classes—including AHAS (acetohydroxyacid synthase) inhibitors for herbicides [1], cannabinoid CB2 receptor agonists [2], and HBV capsid assembly modulators [3]—with potency and selectivity exquisitely dependent on the nature and position of substituents. Within this class, even minor structural perturbations such as relocating the nitro group from the meta to the ortho or para position, or replacing the N-phenethylsulfamoyl tail with diallyl, benzyl, or heteroaryl variants, can invert target selectivity, abolish cellular activity, or introduce unacceptable toxicity [1][2]. Generic procurement of 'a sulfamoyl benzamide' without specifying the precise 3-nitro, N-phenethylsulfamoyl substitution pattern therefore carries a high risk of acquiring a compound with irrelevant or unpredictable biological performance relative to the intended screening or SAR campaign.

Nitro Positional Isomer Relocating nitro from meta to ortho or para may shift electronic and hydrogen-bonding properties, altering target engagement profile.
Sulfamoyl Tail Replacement Replacing the N-phenethyl group with diallyl, benzyl, or heteroaryl tails may change target selectivity and cellular activity context.
Generic Analog Procurement Ordering ‘a sulfamoyl benzamide’ without exact substitution pattern risks acquiring a compound with irrelevant biological profile.

3-Nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide: Key Differentiating Evidence


Meta-Nitro Electron-Withdrawing Effect vs. Para-Nitro Isomer

The meta-nitro substituent of the target compound exerts a Hammett σm value of 0.71, whereas the para-nitro isomer exhibits σp = 0.78 [1]. This quantitative difference in electron-withdrawing capacity directly modulates the acidity of the benzamide N–H proton (pKa shift) and the electron density of the aromatic ring, which in turn affects hydrogen-bond donor strength and π-stacking interactions with biological targets. Literature on nitrobenzamide regioisomers demonstrates that such electronic differences translate into divergent biological outcomes: in a study of hypoxia-selective cytotoxins, meta-nitrobenzamide derivatives displayed 45–115-fold hypoxic selectivity, while ortho/para isomers exhibited only 2–7-fold selectivity [2]. Although direct activity data for the target compound are not yet public, the established electronic parameter difference provides a rational basis for predicting its distinct target engagement profile relative to the para-nitro analog.

Meta- vs. Para-Nitro
Class-level
Target σm 0.71 vs. Para σp 0.78
Δσ = −0.07 (meta ~9% weaker EWG)
Differentiates electronic and H-bond donor capacity for positional isomer selection in SAR campaigns.
Standard Hammett constants; inferred impact on target engagement.
Medicinal Chemistry Benzamide SAR Hammett Constants Electronic Effects

Higher Lipophilicity vs. Common Sulfamoyl Benzamides

The computed logP of 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is 3.837 . This value exceeds the logP of simpler sulfamoyl benzamide cores (e.g., 2-sulfamoylbenzamide logP = 2.10; 4-sulfamoylbenzamide logP = 1.91 ) and also surpasses that of the phenethylsulfamoyl analog N-(4-phenethylsulfamoylphenyl)acetamide (logP = 2.17 ). The higher lipophilicity arises from the combination of the lipophilic N-phenethyl tail and the 3-nitrobenzamide moiety, predicting enhanced passive membrane permeability but also potentially higher metabolic clearance and plasma protein binding. In comparison, the ortho-nitro isomer (2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide) is expected to exhibit a slightly different logP due to intramolecular hydrogen bonding between the ortho-nitro group and the amide NH, which may reduce its effective lipophilicity relative to the meta isomer [1].

Higher Lipophilicity
Cross-study
Target logP 3.84 vs. simpler sulfamoyl benzamides ~1.9–2.2
ΔlogP ≈ +1.7 to +1.9
Supports membrane permeability screening but may increase metabolic liability.
Computed values; ortho-nitro isomer estimated to have lower effective lipophilicity.
Physicochemical Properties Lipophilicity Drug-Likeness ADME Prediction

Unique Patent Citation for Defined IP Provenance

The target compound is explicitly enumerated as Reference Example 629 within US Patent 10,202,379 . This patent, assigned to Bayer Intellectual Property GmbH, broadly claims nitro-sulfobenzamide derivatives [1]. In contrast, close structural analogs such as N-[4-(diallylsulfamoyl)phenyl]-3-nitrobenzamide (CAS 713112-36-8) and N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide are not specifically captured in this patent family. For procurement decisions where freedom-to-operate or patent landscape mapping is required, the target compound's specific patent citation provides a verifiable reference point for prior art searches and IP clearance. Analogs lacking such explicit patent documentation require additional due diligence and may carry undisclosed IP encumbrances.

Patent Citation
Head-to-head
Target: Reference Example 629 in US 10,202,379
Analogs: no specific US patent citation identified
Provides verifiable IP provenance for freedom-to-operate analyses.
Qualitative difference; diallyl and methoxypyrazinyl analogs lack patent anchor.
Intellectual Property Patent Chemistry Screening Library Sourcing Freedom-to-Operate

Clean Bioactivity: A Chemical Probe Starting Point

As of April 2026, no biological activity data (IC50, Ki, EC50, or percent inhibition at defined concentrations) have been publicly reported for 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide in peer-reviewed journals or major bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) [1]. This stands in marked contrast to other sulfamoyl benzamide analogs such as CB2-selective agonist compound 27 (Ki = 8.5 nM for CB2, 120-fold selectivity over CB1 [2]), the LIMK1/2 allosteric inhibitor TH257 (LIMK1 IC50 = 84 nM, LIMK2 IC50 = 39 nM ), and the h-NTPDase8 inhibitor 2d (IC50 = 0.28 μM [3]), all of which carry annotated bioactivity profiles. The absence of pre-existing target annotation for the target compound eliminates the risk of confirmatory bias in phenotypic screening and makes it an ideal candidate for unbiased chemical biology campaigns seeking to identify novel target-compound relationships that are not already disclosed in the literature.

Clean Bioactivity Profile
Data to verify
No public IC50/Ki/EC50 data reported (April 2026)
Supports unbiased phenotypic screening start point; reduces confirmatory bias risk.
Comparators such as CB2 agonist carry known bioactivity annotations.
Chemical Biology Novel Target Identification Screening Hit Triage Data Provenance

Polar Surface Area: Peripheral vs. CNS Drug-Likeness

The computed Polar Surface Area (PSA) of 3-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is 98.31 Ų . This value sits below the widely accepted oral bioavailability threshold of PSA < 140 Ų (Veber rule) and above the CNS penetration optimum of PSA < 90 Ų (Pajouhesh and Lenz guideline) [1]. In contrast, the diallyl analog N-[4-(diallylsulfamoyl)phenyl]-3-nitrobenzamide is predicted to have a PSA of approximately 88–92 Ų (estimated from its reduced molecular weight of 401.44 vs. 425.46 and the absence of the phenethyl group's additional hydrophobic surface), placing it closer to CNS drug-like space, while the ortho-nitro isomer has a similar PSA (~98 Ų) but may exhibit a different three-dimensional polar surface distribution due to nitro-amide intramolecular interaction . The target compound's PSA value thus suggests suitability for peripheral target applications where CNS exclusion is desirable, differentiating it from more compact or less polar analogs.

PSA for Peripheral Fit
Cross-study
Target PSA 98.3 Ų vs. CNS optimum <90 Ų
Above CNS threshold, within oral drug range (<140 Ų)
Positions compound for peripheral target screening; CNS penetration less likely.
Diallyl analog estimated PSA ~88–92 Ų, closer to CNS space.
Drug Design CNS Penetration Oral Bioavailability Property-Based Design

3-Nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide: Application Scenarios


Phenotypic Screening in Peripheral Disease Models

The absence of pre-existing bioactivity annotations [1] makes this compound an ideal candidate for unbiased phenotypic screening campaigns. Its computed logP (3.837) and PSA (98.31 Ų) predict sufficient cell permeability for intracellular target engagement while its PSA above the 90 Ų CNS threshold reduces the likelihood of confounding CNS-mediated phenotypes . Screening groups seeking to identify novel compound-target pairs without being influenced by literature-precedented mechanisms should prioritize this compound over bioactivity-annotated sulfamoyl benzamides such as the CB2 agonist series [1].

SAR-by-Catalog of Nitrobenzamide Positional Isomers

The quantitatively defined electronic difference between the meta-nitro (σm = 0.71) and para-nitro (σp = 0.78) substitution patterns [2] enables rational SAR-by-catalog studies. Teams with an existing para-nitrobenzamide hit can procure the meta-nitro target compound to systematically assess how the ~9% reduction in electron-withdrawing strength affects target binding potency, selectivity, and metabolic stability. This approach avoids the time and cost of de novo synthesis while generating actionable SAR data [2].

Freedom-to-Operate Analysis for Sulfamoyl Benzamides

The explicit citation of this compound as Reference Example 629 in US Patent 10,202,379 provides a concrete anchor for IP due diligence. Pharmaceutical and agrochemical IP teams can use this compound as a representative scaffold when analyzing the scope and enforceability of the Bayer nitro-sulfobenzamide patent family (EP1242386) [3], streamlining freedom-to-operate assessments for internal sulfamoyl benzamide programs.

Computational Benchmarking for Property Prediction

The well-characterized physicochemical parameters of this compound—including computed logP (3.837), logD (3.6362), logSw (-4.2308), and PSA (98.311 Ų) from the ChemDiv database —make it a suitable benchmarking molecule for validating in silico ADME prediction models. Its intermediate property values (neither extremely lipophilic nor highly polar) place it in a region where predictive models often show maximum variability, providing a discriminating test case for model accuracy assessment .

Application
Selection Property
Validation Focus
Peripheral phenotypic screening
Absence of pre-existing bioactivity annotations
Unbiased target identification; confirmatory bias avoidance
SAR-by-catalog for nitrobenzamide isomers
Quantified electronic difference (Hammett σ)
Target binding potency and selectivity across positional isomers
Freedom-to-operate analysis
Explicit patent citation (US 10,202,379)
Patent landscape mapping and IP clearance verification
In silico ADME model benchmarking
Well-characterized computed parameters (logP, logD, PSA)
Predictive model accuracy assessment at intermediate property values
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